2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Catalog No.
S6646591
CAS No.
1783318-98-8
M.F
C9H9N3O2
M. Wt
191.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxyli...

CAS Number

1783318-98-8

Product Name

2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

IUPAC Name

2,3-dimethylimidazo[4,5-b]pyridine-7-carboxylic acid

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c1-5-11-7-6(9(13)14)3-4-10-8(7)12(5)2/h3-4H,1-2H3,(H,13,14)

InChI Key

BRGGPNRDFQXHDR-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CN=C2N1C)C(=O)O

Canonical SMILES

CC1=NC2=C(C=CN=C2N1C)C(=O)O

2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound characterized by its unique imidazo[4,5-b]pyridine structure. It has the molecular formula C9H9N3O2C_9H_9N_3O_2 and a molecular weight of approximately 191 g/mol. This compound features a carboxylic acid functional group at the 7-position of the imidazo ring, contributing to its chemical reactivity and potential biological activity. The compound exhibits a boiling point of 349ºC and a density of 1.68 g/cm³, with a flash point of 164.8ºC, indicating its stability under standard laboratory conditions .

The chemical reactivity of 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is primarily influenced by its functional groups. The carboxylic acid group can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The nitrogen atoms in the imidazo ring can participate in nucleophilic attacks, potentially leading to various derivatives.

These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry.

Research indicates that 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid possesses notable biological activities. It has been studied for its potential effects on glucose metabolism and has shown promise in treating conditions like type 2 diabetes mellitus. The compound's mechanism of action may involve inhibition of sodium-glucose cotransporter 2 (SGLT2), which is crucial for glucose reabsorption in the kidneys . Additionally, it may exert anti-inflammatory and antioxidant effects, contributing to its therapeutic potential.

The synthesis of 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can be achieved through several methodologies:

  • Cyclization Reactions: Starting from appropriate pyridine derivatives, cyclization can yield the imidazo structure.
  • Functional Group Modifications: Introduction of methyl groups at the 2 and 3 positions can be accomplished via alkylation reactions.
  • Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylic acid derivatives.

These synthetic routes often involve multi-step processes and can vary based on the desired yield and purity levels.

2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: As a potential drug candidate for managing diabetes and other metabolic disorders.
  • Organic Synthesis: Utilized as an intermediate in the synthesis of more complex heterocyclic compounds.
  • Research: Employed in studies investigating metabolic pathways and drug interactions.

Studies focusing on the interactions of 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid with biological macromolecules have revealed its potential as an SGLT2 inhibitor. This interaction is significant for developing therapies aimed at enhancing glycemic control in diabetic patients. Furthermore, research into its binding affinity with various receptors suggests it may influence multiple signaling pathways involved in glucose homeostasis and inflammation .

Several compounds share structural similarities with 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride173159-45-00.76
6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine7205-46-10.74
7-Chloro-2-methylimidazo[4,5-p]yridine929074-44-20.73
Imidazo[1,2-a]pyridin-3-ylmethanamine160771-89-10.72

These compounds exhibit varying degrees of biological activity and structural characteristics but share the imidazole or pyridine core that defines their functionality. The uniqueness of 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid lies in its specific methyl substitutions and carboxylic acid functionality that tailor its pharmacological profile.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

191.069476538 g/mol

Monoisotopic Mass

191.069476538 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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